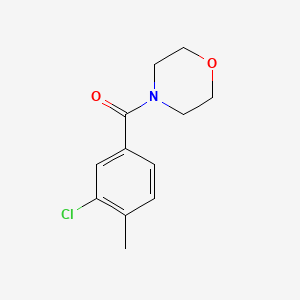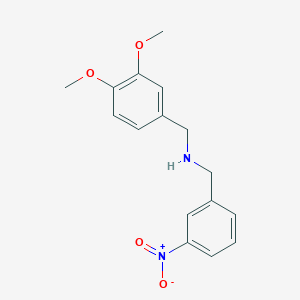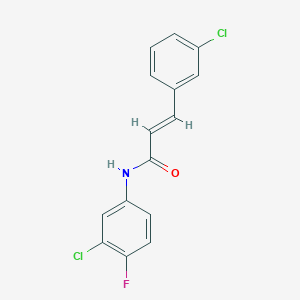
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as S-(-)-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
S-(-)-CPP has been extensively studied for its potential use in scientific research. One of the main applications of S-(-)-CPP is in the study of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor and its role in various physiological and pathological processes. S-(-)-CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in the brain. Additionally, S-(-)-CPP has been used to study the role of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
S-(-)-CPP acts as a competitive antagonist of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
S-(-)-CPP has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, S-(-)-CPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(-)-CPP in lab experiments is its high potency and selectivity for the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor. This allows for precise and targeted manipulation of the receptor and its downstream signaling pathways. Additionally, S-(-)-CPP is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the main limitations of using S-(-)-CPP is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are several future directions for research on S-(-)-CPP. One area of focus is the development of more selective and potent N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of focus is the investigation of the potential therapeutic applications of S-(-)-CPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of S-(-)-CPP and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of S-(-)-CPP involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure S-(-)-CPP compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality S-(-)-CPP for research purposes.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGUQLXXKLICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)


![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)

![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)